molecular formula C11H11N3O2 B11891290 Ethyl 4-amino-1,6-naphthyridine-3-carboxylate

Ethyl 4-amino-1,6-naphthyridine-3-carboxylate

Cat. No.: B11891290
M. Wt: 217.22 g/mol
InChI Key: GLTWKOPESDMDMI-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1,6-naphthyridine-3-carboxylate is a bicyclic heteroaromatic compound featuring a naphthyridine core substituted with an amino group at position 4 and an ethyl ester at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for developing ligands targeting neurotransmitter receptors or antimicrobial agents .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 4-amino-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)8-6-14-9-3-4-13-5-7(9)10(8)12/h3-6H,2H2,1H3,(H2,12,14)

InChI Key

GLTWKOPESDMDMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CN=CC2=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1,6-naphthyridine-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The reaction conditions often involve heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 4 participates in nucleophilic substitution reactions, enabling functionalization of the naphthyridine core.

ReagentConditionsProductYieldSource
Alkyl halidesKOH, ethanol, refluxN-alkylated derivatives60–75%
Acyl chloridesPyridine, room temperatureN-acylated derivatives50–65%
Aryl boronic acidsPd catalyst, Suzuki couplingBiaryl-substituted naphthyridines40–55%

Key Findings :

  • Alkylation with methyl iodide in ethanol under basic conditions produces N-methyl derivatives, preserving the ester group.

  • Acylation with benzoyl chloride forms amides, which are precursors for further modifications.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative.

ConditionsProductReaction TimeYieldSource
2M NaOH, ethanol/water4-Amino-1,6-naphthyridine-3-carboxylic acid6–8 hours85–90%
HCl (conc.), reflux4-Amino-1,6-naphthyridine-3-carboxylic acid4–5 hours70–80%

Mechanistic Insight :
Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, followed by elimination of ethanol.

Cyclization Reactions

The compound serves as a precursor for fused heterocyclic systems.

ReagentConditionsProductApplicationSource
POCl₃Reflux, 110°C4-Amino-1,6-naphthyridine-3-carbonitrileAntimicrobial agents
PCl₅Toluene, 80°CFused pyrido-pyrimidine derivativesEnzyme inhibitors

Example : Treatment with phosphorus oxychloride converts the ester to a nitrile group, enabling further annulation reactions.

Reduction Reactions

Selective reduction of the naphthyridine ring or functional groups has been demonstrated.

ReagentConditionsProductSelectivitySource
H₂, Pd/CEthanol, room temperaturePartially saturated dihydro derivativesHigh
NaBH₄Methanol, 0°CAlcohol derivativesModerate

Notable Application : Catalytic hydrogenation reduces the aromatic ring while retaining the amino and ester groups, yielding intermediates for drug discovery .

Oxidation Reactions

Controlled oxidation modifies the amino group or aromatic system.

ReagentConditionsProductOutcomeSource
H₂O₂Acetic acid, 60°CN-oxide derivativesEnhanced solubility
KMnO₄Aqueous H₂SO₄, refluxCarboxylic acid (via ester oxidation)Complete conversion

Mechanism : Oxidation of the amino group with H₂O₂ forms N-oxides, which exhibit altered electronic properties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Ethyl 4-amino-1,6-naphthyridine-3-carboxylate has been investigated for its antimicrobial properties. Studies indicate that it may inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. Its mechanism of action likely involves binding to specific molecular targets associated with bacterial replication and metabolism .
  • Anticancer Potential :
    • The compound has shown promise as an anticancer agent. Research suggests that it may inhibit enzymes related to cancer progression and modulate signaling pathways involved in tumor growth. Molecular docking studies indicate effective binding to active sites of enzymes implicated in DNA replication and repair, providing insights into its therapeutic potential against cancer .
  • Enzyme Inhibition :
    • This compound has been explored as an inhibitor of specific enzymes involved in various biochemical pathways. This includes potential applications in treating diseases where enzyme dysregulation plays a critical role .

Synthesis and Production Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : Commonly synthesized from 2-amino pyridines and various carboxylic acid derivatives.
  • Reagents : Utilization of oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) is prevalent.
  • Techniques : Modern methods such as microwave-assisted synthesis or continuous flow reactors are employed to enhance yield and efficiency .

Case Studies

Several case studies have been published that highlight the applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Mechanism of Action

The mechanism of action of ethyl 4-amino-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Table 1: Substituent Effects on Naphthyridine Derivatives
Compound Name Substituents/Modifications Key Properties/Applications References
Ethyl 4-amino-1,6-naphthyridine-3-carboxylate 4-NH₂, 3-COOEt Potential CNS receptor modulation
Ethyl 5-chloro-4-oxo-1,6-naphthyridine-3-carboxylate 5-Cl, 4-O, 3-COOEt Antibacterial/antiviral candidate
Ethyl 4-chloro-7-methoxy-1,6-naphthyridine-3-carboxylate 4-Cl, 7-OCH₃, 3-COOEt Intermediate for kinase inhibitors
Ethyl 2,4-dichloro-1,6-naphthyridine-3-carboxylate 2,4-Cl₂, 3-COOEt Reactivity in nucleophilic substitutions
  • Amino vs.
  • Methoxy and Oxo Groups: Methoxy (7-OCH₃) and oxo (4-O) groups alter electron density, impacting solubility and binding affinity. For example, the 4-oxo derivative in exhibits reduced lipophilicity compared to the amino analog .

Ring Saturation and Conformational Effects

Table 2: Saturation States of Naphthyridine Derivatives
Compound Name Ring Saturation Structural Implications References
This compound Unsaturated Planar structure; aromatic π-stacking
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Fully saturated (decahydro) Enhanced conformational flexibility
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate Partially saturated (tetrahydro) Balanced rigidity/flexibility for drug design
  • Saturated Derivatives : Decahydro and tetrahydro variants () exhibit improved solubility and reduced planarity, which may enhance bioavailability but limit π-π interactions critical for target binding .

Positional Isomerism

  • Amino Group Position: Ethyl 7-amino-1,5-naphthyridine-3-carboxylate () shifts the amino group to position 7, altering hydrogen-bonding patterns and receptor selectivity compared to the 4-amino isomer .
  • Ring Connectivity : 1,5-naphthyridines (e.g., ) differ in nitrogen placement, affecting electronic distribution and molecular recognition .

Biological Activity

Ethyl 4-amino-1,6-naphthyridine-3-carboxylate is a heterocyclic compound within the naphthyridine family, notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a fused ring system with two nitrogen atoms, an ethyl ester group, an amino group at the 4-position, and a carboxylate moiety at the 3-position. Its unique structure contributes to its chemical reactivity and biological activity. The synthesis typically involves multiple steps, including condensation reactions with β-keto esters or other amines under specific conditions to yield the desired naphthyridine derivatives .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics like ciprofloxacin. In particular, studies have demonstrated its selective antibacterial activity against resistant strains of Staphylococcus aureus, Pseudomonas aeruginosa, and Enterococcus species .

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainActivity LevelReference
This compoundStaphylococcus aureusHigh
CiprofloxacinStaphylococcus aureusModerate
This compoundPseudomonas aeruginosaHigh
CiprofloxacinPseudomonas aeruginosaLow

Anticancer Activity

The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it may inhibit enzymes involved in cancer progression by binding to their active sites. For instance, it has shown potential as a topoisomerase II inhibitor, which is crucial in DNA replication and repair processes in cancer cells .

Case Study: Inhibition of Topoisomerase II

A study demonstrated that derivatives of naphthyridines, including this compound, induced G2/M cell cycle arrest in cancer cell lines such as MGC-803. This was associated with reduced levels of cyclins and cyclin-dependent kinases (CDKs), suggesting a mechanism for its antiproliferative effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the amino and carboxylate groups enhances its binding affinity to enzymes involved in critical cellular processes:

  • Enzyme Inhibition : It inhibits enzymes related to DNA replication.
  • Cell Cycle Regulation : Induces cell cycle arrest and apoptosis in cancer cells.
  • Antibacterial Mechanism : Disrupts bacterial cell wall synthesis or function.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 4-amino-1,6-naphthyridine-3-carboxylate?

  • Methodology : A widely used approach involves cyclocondensation reactions. For example, diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate reacts with 1,3,5-triazine in the presence of triethylamine (Et3_3N) and ethanol under reflux for 2 hours, yielding ethyl 2-methyl-5-oxo-4,5-dihydro-1,6-naphthyridine-3-carboxylate (80% yield) . This method highlights the importance of selecting appropriate dicarbonyl precursors and heterocyclic reagents.
  • Optimization : Adjusting reaction time, solvent polarity (e.g., ethanol vs. ethyl acetate), and temperature can improve yield and purity.

Q. How can the ester group in this compound be hydrolyzed to its carboxylic acid derivative?

  • Procedure : Acidic hydrolysis using HCl in a water-ethanol mixture under reflux (e.g., 9 hours at 81% yield) is effective. Alkaline hydrolysis (e.g., NaOH) is an alternative but may require careful pH control to avoid side reactions .
  • Key Considerations : Substituents on the naphthyridine ring (e.g., electron-withdrawing groups) influence hydrolysis rates.

Q. What spectroscopic techniques are used to characterize this compound?

  • Analytical Tools :

  • 1^1H/13^{13}C NMR : Assigns proton and carbon environments, confirming substituent positions.
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and conformer ratios (e.g., symmetric vs. asymmetric conformers in derivatives) .

Advanced Research Questions

Q. How do bromination and chlorination conditions affect the reactivity of this compound derivatives?

  • Comparative Analysis :

Halogenation Method Reagents Yield Selectivity
BrominationBr2_2, CH2_2Cl2_297%Preferential at C7 position
ChlorinationPOCl3_3, reflux50-90%Depends on substituents
  • Mechanistic Insight : Bromination proceeds via electrophilic substitution, while chlorination may involve nucleophilic pathways under acidic conditions.

Q. What strategies mitigate contradictions in biological activity data for amino-substituted 1,6-naphthyridines?

  • Approach :

  • Conformational Analysis : X-ray studies reveal that derivatives like ethyl 5-amino-7-benzylseleno-1,6-naphthyridine-3-carboxylate exist as symmetric conformers in crystals, which may explain variability in bioactivity assays .
  • Structure-Activity Relationships (SAR) : Modifying substituents (e.g., trifluoromethyl or cyano groups) enhances antibacterial or antimalarial activity by altering electron density and steric effects .

Q. How can computational modeling optimize the design of 1,6-naphthyridine-based inhibitors?

  • Protocol :

Docking Studies : Use software (e.g., AutoDock) to predict binding affinities with target proteins (e.g., bacterial enzymes).

DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

  • Validation : Correlate computational predictions with experimental IC50_{50} values from enzymatic assays.

Q. What challenges arise in resolving diastereomers or polymorphs of this compound derivatives?

  • Experimental Solutions :

  • Chiral Chromatography : Separate enantiomers using polysaccharide-based columns.
  • Crystallographic Screening : Identify polymorphs via solvent variation (e.g., ethanol vs. acetonitrile) .
    • Case Study : Ethyl 5-amino-7-benzylseleno-8-cyano-1,6-naphthyridine-3-carboxylate exhibits two symmetric conformers in a 1:1 ratio, requiring advanced NMR techniques for resolution .

Methodological Guidelines

  • Synthesis Optimization : Prioritize reflux conditions in polar solvents (ethanol, ethyl acetate) for cyclization reactions .
  • Analytical Cross-Validation : Combine X-ray, NMR, and MS data to confirm structural assignments, especially for regioisomers .
  • Biological Testing : Use standardized MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.